(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
Overview
Description
(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is a chiral organic compound with a unique tetrahydrochrysene backbone. This compound is characterized by its four hydroxyl groups attached to the tetrahydrochrysene structure, making it a polyol. The specific stereochemistry of this compound is denoted by the (1R,2S,3S,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common approach is the catalytic hydrogenation of chrysene derivatives, followed by selective hydroxylation. The reaction conditions often require the use of specific catalysts, such as palladium on carbon (Pd/C), and controlled temperature and pressure to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing high-pressure reactors and continuous flow systems to ensure consistent yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form tetrahydrochrysene derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like tosyl chloride (TsCl) and sodium azide (NaN3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, mild temperatures.
Reduction: LiAlH4, anhydrous conditions.
Substitution: TsCl, NaN3, polar aprotic solvents.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Tetrahydrochrysene derivatives.
Substitution: Functionalized tetrahydrochrysene derivatives.
Scientific Research Applications
(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The compound’s stereochemistry is essential for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R,3R,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
- (1S,2S,3S,4S)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol
- (1R,2S,3S,4R)-1,2,3,4-tetrahydroanthracene-1,2,3,4-tetrol
Uniqueness
(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its ability to undergo selective reactions and form specific interactions with molecular targets makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(1R,2S,3S,4R)-1,2,3,4-tetrahydrochrysene-1,2,3,4-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16(20)18(22)17(15)21/h1-8,15-22H/t15-,16-,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFVVVKVNJPHDJ-BDXSIMOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(C(C(C4O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3[C@H]([C@@H]([C@H]([C@@H]4O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227962 | |
Record name | (1R,2S,3S,4R)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77208-18-5 | |
Record name | (1R,2S,3S,4R)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077208185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,2S,3S,4R)-1,2,3,4-Tetrahydrochrysene-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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